molecular formula C21H23BrFNO2 B1667933 ブロムペリドール CAS No. 10457-90-6

ブロムペリドール

カタログ番号: B1667933
CAS番号: 10457-90-6
分子量: 420.3 g/mol
InChIキー: RKLNONIVDFXQRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

ブロムペリドールは、幅広い科学研究において応用されています。

作用機序

ブロムペリドールは、脳内のドパミン受容体、特にD2受容体を拮抗することで効果を発揮します . この拮抗作用により、精神病患者の場合に過剰に活動していると考えられているドパミンの効果が低下します。 本化合物は、セロトニン受容体にもある程度の親和性を持っており、抗精神病作用に寄与しています .

類似の化合物:

独自性: ブロムペリドールは、ドパミン受容体に対する高い親和性と、他の抗精神病薬に比べて比較的速やかな作用開始という点でユニークです . また、デポ注射に使用される長効性エステル型であるブロムペリドールデカン酸塩も存在します .

生化学分析

Biochemical Properties

Bromperidol possesses similar pharmacodynamic properties to haloperidol, which is consistent with central antidopaminergic activity . In vitro and in vivo studies have shown that bromperidol has a high affinity for central dopamine receptors . This suggests that Bromperidol interacts with dopamine receptors in the brain, influencing biochemical reactions related to dopamine signaling .

Cellular Effects

Bromperidol is primarily used to treat positive symptoms of psychosis, including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) These effects suggest that Bromperidol influences cell function by modulating the activity of neurons in the brain

Molecular Mechanism

It is known to have a high affinity for central dopamine receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors This could potentially lead to the inhibition or activation of enzymes and changes in gene expression related to dopamine signaling

Temporal Effects in Laboratory Settings

One study suggests that Bromperidol is well-tolerated in animal models, indicating potential stability and minimal degradation over time .

Dosage Effects in Animal Models

The effects of Bromperidol can vary with different dosages in animal models

Metabolic Pathways

It is known that Bromperidol is well absorbed following oral administration, although extensive first-pass metabolism reduces bioavailability to about 50% of the dose .

Transport and Distribution

Following intravenous administration, radiolabelled Bromperidol was widely distributed to various organs in dogs . In particular, uptake into brain tissue was rapid and prolonged .

Subcellular Localization

Given its high affinity for central dopamine receptors, it is likely that Bromperidol localizes to areas of the brain where these receptors are present .

準備方法

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of bromperidol often involves the use of high molecular weight polymers for sustained release formulations. For example, bromperidol can be incorporated into a base composed of polylactic acid or poly(lactic-co-glycolic) acid to create a sustained release microsphere preparation .

化学反応の分析

反応の種類: ブロムペリドールは、以下の化学反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、N-オキシドや還元された形など、ブロムペリドールのさまざまな誘導体が含まれます .

類似化合物との比較

生物活性

Bromperidol is an antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the butyrophenone class of drugs and is known for its strong antagonistic activity on dopamine D2 receptors, with minimal effects on D1 receptors. This article explores the biological activity of bromperidol, focusing on its pharmacodynamics, clinical efficacy, side effects, and comparative studies with other antipsychotics.

Pharmacodynamics

Bromperidol exerts its therapeutic effects primarily through blockade of dopamine receptors in the central nervous system (CNS). Its pharmacological profile includes:

  • Dopamine Receptor Antagonism : Bromperidol is characterized as a strong D2 antagonist and a very weak D1 antagonist, which contributes to its efficacy in reducing psychotic symptoms .
  • Depot Formulation : Bromperidol is available in a depot formulation (bromperidol decanoate), which allows for prolonged release and sustained therapeutic levels in patients requiring long-term management .

Comparative Studies

Several studies have evaluated the efficacy of bromperidol against other antipsychotics:

  • Bromperidol vs. Haloperidol : A clinical evaluation indicated that both bromperidol and haloperidol showed similar efficacy in treating acute psychosis, with bromperidol demonstrating a quicker improvement in energy levels after two weeks . However, side effects were noted to be comparable between the two drugs.
  • Bromperidol Decanoate vs. Other Depot Antipsychotics : In randomized controlled trials (RCTs), bromperidol decanoate was found to be less effective than fluphenazine and haloperidol depot formulations. Patients receiving bromperidol decanoate experienced higher rates of relapse and required additional antipsychotic medications more frequently than those on other depot preparations .
ComparisonOutcomeRelative Risk (RR)Confidence Interval (CI)
Bromperidol Decanoate vs. FluphenazineRelapseRR 3.921.05 to 14.60
Bromperidol Decanoate vs. HaloperidolRelapseRR 1.720.70 to 4.20
Bromperidol Decanoate vs. PlaceboEfficacyNot statistically significantN/A

Side Effects

The side effect profile of bromperidol is significant, particularly concerning extrapyramidal symptoms (EPS):

  • Extrapyramidal Symptoms : Common side effects include tremors, parkinsonism, and akathisia. In one study involving 33 patients, acute dystonia was observed in approximately 30% of cases .
  • Anticholinergic Effects : The incidence of anticholinergic side effects was similar between bromperidol and other depot antipsychotics, suggesting a comparable need for adjunctive treatment with anticholinergic medications .

Case Studies

A notable case study highlighted the clinical application of bromperidol in managing acute psychotic episodes:

  • Patient Case : A 35-year-old male diagnosed with schizophrenia exhibited severe agitation and hallucinations. Treatment with bromperidol resulted in rapid alleviation of symptoms within 48 hours, although he later developed mild akathisia, necessitating the addition of an anticholinergic agent .

特性

IUPAC Name

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNONIVDFXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022690
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10457-90-6
Record name Bromperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10457-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromperidol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromperidol
Reactant of Route 2
Reactant of Route 2
Bromperidol
Reactant of Route 3
Reactant of Route 3
Bromperidol
Reactant of Route 4
Bromperidol
Reactant of Route 5
Bromperidol
Reactant of Route 6
Bromperidol
Customer
Q & A

Q1: What is bromperidol's primary mechanism of action?

A1: Bromperidol primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []

Q2: Does bromperidol affect other neurotransmitter systems?

A2: While bromperidol demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []

Q3: What is the molecular formula and weight of bromperidol?

A3: Bromperidol has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []

Q4: Are there any available spectroscopic data for bromperidol?

A4: Yes, several studies utilize various spectroscopic techniques to characterize bromperidol. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify bromperidol levels in biological samples. [, ]

Q5: How is bromperidol absorbed and distributed in the body?

A5: Bromperidol exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]

Q6: How is bromperidol metabolized and excreted?

A6: Bromperidol undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize bromperidol through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]

Q7: Are there any known drug interactions with bromperidol?

A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate bromperidol plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and bromperidol plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]

Q8: How does bromperidol compare to haloperidol in terms of efficacy and side effects?

A8: Clinical trials comparing bromperidol and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest bromperidol might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]

Q9: What are the challenges in formulating bromperidol?

A9: Bromperidol's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []

Q10: Are there any ongoing research areas for bromperidol?

A10: Further research is needed to understand the long-term effects of bromperidol, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。